N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-26-17-10-6-5-9-16(17)22-19(24)18(23)21-13-20(25,15-11-12-15)14-7-3-2-4-8-14/h2-10,15,25H,11-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYCDIXDOVXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation and Amine Formation
The ketone intermediate undergoes hydroxylation using osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) to yield the diol. Reductive amination with ammonium acetate and sodium cyanoborohydride converts the diol to the primary amine.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran/Water (4:1) |
| Catalyst | OsO₄ (0.1 equiv) |
| Reducing Agent | NaBH₃CN (2.0 equiv) |
| Isolated Yield | 72% |
Synthesis of 2-(Methylsulfanyl)Aniline
Nucleophilic Aromatic Substitution
2-Fluoronitrobenzene reacts with sodium thiomethoxide in dimethylformamide (DMF) at 80°C for 12 h to yield 2-(methylsulfanyl)nitrobenzene, which is reduced to the aniline using hydrogen gas and palladium on carbon.
Key Metrics :
- Reaction Time : 12 h (substitution), 6 h (reduction)
- Catalyst : Pd/C (10 wt%, 0.2 equiv)
- Hydrogen Pressure : 3 atm
- Overall Yield : 85%
Amidation Strategies for Ethanediamide Assembly
Stepwise Amidation Using Ethanedioyl Chloride
Ethanedioyl chloride reacts sequentially with 2-cyclopropyl-2-hydroxy-2-phenylethylamine and 2-(methylsulfanyl)aniline under Schlenk conditions. The first amidation is conducted at 0°C in dichloromethane with triethylamine as a base, followed by room-temperature coupling of the second amine.
Reaction Profile :
| Step | Substrate | Conditions | Yield |
|---|---|---|---|
| 1 | Ethanedioyl chloride + Amine A | 0°C, 2 h, DCM/Et₃N | 78% |
| 2 | Intermediate + Amine B | 25°C, 12 h, DCM/Et₃N | 65% |
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This approach minimizes racemization and improves yields for sterically hindered amines.
Comparative Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | DMF | 0°C → 25°C | 82% |
| DCC/DMAP | CH₂Cl₂ | 25°C | 58% |
Stereochemical Considerations and Resolution
The hydroxy group in the cyclopropyl subunit introduces a chiral center. Enzymatic resolution using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves enantiomeric excess (ee) >98%.
Enzymatic Resolution Parameters :
- Substrate : Racemic 2-cyclopropyl-2-hydroxy-2-phenylethylamine
- Enzyme Loading : 20 mg/mmol substrate
- Reaction Time : 24 h
- ee : 98.5%
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45–7.32 (m, 5H, Ph)
- δ 6.98 (d, J = 8.2 Hz, 1H, SMe-Ph)
- δ 4.21 (s, 1H, OH)
- δ 2.45 (s, 3H, SCH₃)
- δ 1.12–1.05 (m, 4H, cyclopropyl)
¹³C NMR :
- 172.8 ppm (C=O), 140.2 ppm (quaternary C), 126.5 ppm (SCH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₁H₂₅N₂O₃S : 409.1564 [M+H]⁺
- Observed : 409.1561 [M+H]⁺
Industrial Scalability and Process Optimization
Solvent and Catalyst Recycling
Batch processes using immobilized CAL-B reduce enzyme costs by 40%. THF recovery via distillation achieves 90% solvent reuse.
Continuous Flow Amidation
Microreactor systems enhance mixing efficiency, reducing reaction times from 12 h to 30 min with comparable yields (80%).
Chemical Reactions Analysis
N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and other functionalized intermediates.
Scientific Research Applications
N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares functional motifs with sulfur-containing and aromatic-substituted analogs. Key comparisons include:
Structural and Property Comparisons
- Lipophilicity : The methylsulfanyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to thiol-containing analogs (e.g., , logP ~2.1) but is less polar than hydroxy-substituted derivatives (, logP ~2.8) .
- Hydrogen-Bonding Capacity : The diamide backbone provides two hydrogen-bond acceptors (carbonyl groups), surpassing the single amidoxime () or hydrazide () moieties .
Biological Activity
N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a hydroxy group, and a phenyl moiety, contributing to its unique biological properties. Its IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl and methylsulfanyl groups enhances its binding affinity and specificity. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular responses.
- Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways critical for cellular communication.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.
- Neuroprotective Effects: Its ability to cross the blood-brain barrier may offer neuroprotective benefits in neurodegenerative diseases.
Case Studies
-
Antiviral Efficacy:
A study evaluated the antiviral activity of several cyclopropane derivatives, including our compound of interest. Results indicated effective inhibition of HCMV with an IC50 value in the micromolar range, demonstrating its potential as an antiviral agent . -
Anticancer Activity:
In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase . -
Neuroprotective Study:
Research involving animal models of neurodegeneration revealed that treatment with the compound improved cognitive function and reduced neuronal loss, indicating its neuroprotective capabilities .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-cyclopropyl-2-hydroxyethyl)-N'-(phenyl)ethanediamide | Lacks methylsulfanyl group | Limited antiviral activity |
| N-(2-hydroxy-2-phenylethyl)-N'-[3-methylphenyl]ethanediamide | Lacks cyclopropyl group | Reduced anticancer efficacy |
| N-[4-(methylsulfanyl)phenyl]-N'-(cyclopropyl)ethanediamide | Lacks hydroxy group | Moderate enzyme inhibition |
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step processes:
- Step 1: Formation of the cyclopropyl-phenylethyl intermediate via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DCM as a solvent) .
- Step 2: Introduction of the methylsulfanylphenyl group through coupling reactions (e.g., amide bond formation using EDCI/HOBt as coupling agents) .
- Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Critical conditions include maintaining inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups and precise pH control during aqueous workups .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify cyclopropane ring integration (e.g., 3H multiplet at δ 0.5–1.5 ppm) and amide proton signals (δ 6.5–8.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic and sulfanyl groups .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .
- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
Advanced: How can structural contradictions between computational predictions and experimental spectroscopic data be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Conformational Sampling: Perform molecular dynamics simulations (e.g., using Gaussian or ORCA) to model rotatable bonds (e.g., the ethanediamide linker) .
- Solvent Correction: Apply implicit solvent models (e.g., PCM in DFT calculations) to align theoretical IR/Raman spectra with experimental data .
- X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding networks to validate computational models .
Advanced: What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR studies require a tiered approach:
- Substituent Variation: Synthesize analogs with modified cyclopropyl or sulfanyl groups to assess steric/electronic effects on biological activity .
- Biological Assays:
- Data Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
Strategies to enhance solubility include:
- Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .
- Co-solvent Systems: Use DMSO/PEG 400 mixtures (<5% v/v to avoid cytotoxicity) for in vitro assays .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
Basic: What are the key considerations for designing stability studies under physiological conditions?
Methodological Answer:
Stability protocols should include:
- pH Variation: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C to simulate gastrointestinal, blood, and lysosomal environments .
- Oxidative Stress: Expose to H₂O₂ (0.1–1.0 mM) to assess sulfanyl group susceptibility .
- Analytical Monitoring: Track degradation via LC-MS/MS over 24–72 hours and identify metabolites using fragmentation patterns .
Advanced: How can researchers integrate computational chemistry to predict metabolic pathways?
Methodological Answer:
- Software Tools: Use Schrödinger’s MetaSite or GLORYx to predict cytochrome P450-mediated oxidation sites .
- Docking Simulations: Model interactions with CYP3A4/2D6 isoforms to identify vulnerable functional groups (e.g., cyclopropane ring opening) .
- Experimental Validation: Compare predicted metabolites with in vitro microsomal assay results (human liver microsomes + NADPH) .
Basic: What purification techniques are optimal for isolating this compound from reaction by-products?
Methodological Answer:
- Chromatography: Use flash chromatography with silica gel (ethyl acetate/hexane, 30–70% gradient) for bulk separation .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by incremental cooling to maximize crystal yield .
- HPLC Prep-Scale: Employ C18 columns for final polishing (acetonitrile/water + 0.1% TFA) to remove trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
